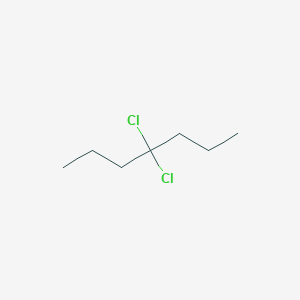

4,4-Dichloroheptane

Description

Structure

3D Structure

Properties

CAS No. |

89796-76-9 |

|---|---|

Molecular Formula |

C7H14Cl2 |

Molecular Weight |

169.09 g/mol |

IUPAC Name |

4,4-dichloroheptane |

InChI |

InChI=1S/C7H14Cl2/c1-3-5-7(8,9)6-4-2/h3-6H2,1-2H3 |

InChI Key |

DLEUJDNDBMGGLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(Cl)Cl |

Origin of Product |

United States |

Mechanistic Studies of Reactions Involving 4,4 Dichloroheptane

Nucleophilic Substitution Reactions of Dichloroheptanes (e.g., S_N1, S_N2 Pathways)

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. youtube.com For a secondary gem-dihalide like 4,4-dichloroheptane, the reaction can potentially proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) pathway. The operative mechanism is heavily influenced by factors such as the strength of the nucleophile, the solvent, and the structure of the substrate. youtube.com

In the S_N2 mechanism, the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. For this compound, the presence of two chlorine atoms and adjacent alkyl chains presents moderate steric hindrance, which can slow down an S_N2 reaction compared to a primary halide. masterorganicchemistry.com

Conversely, the S_N1 mechanism involves a two-step process. chemistrysteps.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemguide.co.uk This is followed by a rapid attack of the nucleophile on the carbocation. chemistrysteps.com This pathway is favored for tertiary halides and is promoted by polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org As a secondary halide, this compound can undergo S_N1 reactions, especially under solvolysis conditions where a weak nucleophile (like water or ethanol) also serves as the solvent. chemguide.co.uk

A common reaction of gem-dihalides is their conversion to carbonyl compounds. The substitution of both chlorine atoms in this compound by a strong nucleophile like hydroxide (B78521) would first produce 4-chloroheptan-4-ol, followed by the formation of an unstable geminal diol (heptane-4,4-diol). This intermediate readily loses a molecule of water to form the more stable ketone, heptan-4-one.

The kinetics of a substitution reaction provide critical evidence for its mechanism. An S_N2 reaction follows second-order kinetics because the rate-determining step involves the collision of two molecules: the substrate and the nucleophile. libretexts.org The rate law is expressed as Rate = k[Alkyl Halide][Nucleophile]. libretexts.org Doubling the concentration of either reactant will double the reaction rate. libretexts.org

In contrast, an S_N1 reaction follows first-order kinetics, as the rate-determining step only involves the unimolecular ionization of the substrate. masterorganicchemistry.com The corresponding rate law is Rate = k[Alkyl Halide]. masterorganicchemistry.com In this case, the concentration of the nucleophile does not affect the reaction rate. masterorganicchemistry.com

Thermodynamically, the stability of the transition state is a key factor. In an S_N2 reaction, a single, high-energy transition state is involved where the carbon atom is pentacoordinated. libretexts.org In an S_N1 reaction, the formation of the carbocation intermediate is the step with the highest activation energy. chemguide.co.uk The stability of this carbocation (tertiary > secondary > primary) is paramount to the reaction's feasibility. chemguide.co.uk

| Characteristic | S_N1 Pathway | S_N2 Pathway |

|---|---|---|

| Molecularity | Unimolecular | Bimolecular |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Reaction Order | First-order overall | Second-order overall |

| Intermediate | Carbocation | None (Transition State only) |

| Substrate Preference | 3° > 2° >> 1° | Methyl > 1° > 2° >> 3° |

| Nucleophile Requirement | Weak nucleophile is sufficient | Strong nucleophile required |

| Solvent Preference | Polar Protic | Polar Aprotic |

While this compound itself is an achiral molecule, nucleophilic substitution can lead to the formation of a chiral center, making stereochemistry a crucial aspect of its reactivity.

If the first substitution occurs, for example replacing one chlorine with a hydroxyl group, the product is 4-chloroheptan-4-ol, and the central carbon atom becomes a chiral center. The stereochemical outcome of a subsequent substitution on this chiral intermediate would depend entirely on the reaction mechanism.

S_N2 Pathway : The S_N2 reaction proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. chemistrysteps.com This geometry of attack leads to a predictable and complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org If the starting material were the (R)-enantiomer of a chiral substrate, the product would be the (S)-enantiomer. libretexts.org

S_N1 Pathway : In an S_N1 reaction, the leaving group departs first, forming a planar carbocation intermediate. This flat structure allows the nucleophile to attack from either the front or the back face with roughly equal probability. This results in the formation of a nearly equal mixture of both enantiomers, a process known as racemization .

Elimination Reactions to Form Unsaturated Heptane (B126788) Derivatives

In competition with substitution, dichloroheptanes can undergo elimination reactions, typically dehydrohalogenation, to form alkenes and subsequently alkynes or dienes. youtube.com This process involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms, facilitated by a base. youtube.com

Three primary mechanisms govern dehydrohalogenation:

E2 (Bimolecular Elimination) : This is a concerted, one-step mechanism where a strong base removes a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously to form a double bond. masterorganicchemistry.com The reaction rate is second-order, depending on both the substrate and the base concentration. youtube.com This pathway requires a specific anti-periplanar geometry between the beta-hydrogen and the leaving group. youtube.com

E1 (Unimolecular Elimination) : This is a two-step mechanism that competes with S_N1 reactions. It begins with the formation of a carbocation intermediate, which is the rate-determining step. chemistrysteps.com A weak base then removes an adjacent proton to form the double bond. The reaction is first-order, depending only on the substrate concentration. youtube.com

E1cb (Unimolecular Conjugate Base Elimination) : This two-step mechanism occurs with substrates that have a poor leaving group and a particularly acidic beta-hydrogen. A strong base first removes the proton to form a carbanion intermediate (the conjugate base). In a subsequent step, the leaving group is expelled.

For this compound, treatment with a strong, non-nucleophilic base would strongly favor the E2 mechanism. Under solvolytic conditions (e.g., heating in ethanol), the E1 mechanism would compete with the S_N1 pathway.

The synthesis of alkynes from dihaloalkanes requires a double dehydrohalogenation. This is possible with either geminal or vicinal dihalides. The outline specifies the example of 3,4-dichloroheptane, a vicinal dihalide isomer of this compound.

The conversion of 3,4-dichloroheptane to 3-heptyne (B1585052) proceeds through two successive E2 eliminations, typically requiring a very strong base like sodium amide (NaNH₂) at elevated temperatures. youtube.com

First E2 Elimination : The base removes a proton from either C2 or C5, and a chloride ion is eliminated from the adjacent carbon (C3 or C4) to form a vinylic halide intermediate (e.g., 4-chloro-3-heptene). This first step is relatively fast. youtube.com

Second E2 Elimination : The removal of a proton and a halide from a vinylic halide is more difficult and requires more forceful conditions. The strong base removes the remaining vinylic proton, and the second chloride is eliminated to form the triple bond of 3-heptyne.

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective . The dehydrohalogenation of this compound to form a chloroalkene can yield two different products: 4-chloro-3-heptene or 4-chloro-4-heptene (which is not possible from this compound, but from 3,4-dichloroheptane). The first elimination from this compound would lead to 4-chloro-3-heptene. A subsequent elimination could then lead to a diene.

The outcome is often predicted by two empirical rules:

Zaitsev's Rule : States that the major product is the more substituted (and thus more thermodynamically stable) alkene. This is typically observed when using a small, strong base like sodium ethoxide. chemistrysteps.comlibretexts.org

Hofmann's Rule : Predicts that the major product will be the less substituted alkene. This outcome is favored when a sterically bulky base, such as potassium tert-butoxide, is used, as it preferentially removes the more accessible, less sterically hindered proton. orgoreview.comlibretexts.org

| Substrate | Base | Governing Rule | Predicted Major Product |

|---|---|---|---|

| 2-Bromo-2-methylbutane | Sodium Ethoxide (Small Base) | Zaitsev | 2-Methyl-2-butene (Trisubstituted) |

| 2-Bromo-2-methylbutane | Potassium tert-Butoxide (Bulky Base) | Hofmann | 2-Methyl-1-butene (Disubstituted) |

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another. E2 reactions are stereoselective, typically favoring the formation of the more stable (E)-alkene (trans isomer) over the (Z)-alkene (cis isomer). youtube.com This preference arises because the transition state leading to the trans product resembles a lower-energy, staggered conformation of the substrate, whereas the transition state for the cis product resembles a higher-energy, eclipsed conformation.

Radical Reactions and Bond Dissociation Studies in Chlorinated Heptanes

The reactivity of chlorinated heptanes, including this compound, is significantly influenced by radical reactions, particularly in processes like further chlorination or thermal decomposition. These reactions typically proceed via a free-radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination. libretexts.orgsavemyexams.com This mechanism is essential for understanding the formation of various chlorinated alkanes and their subsequent transformations. wikipedia.org

The process is generally initiated by the input of energy, such as ultraviolet (UV) light or heat, which causes the homolytic cleavage of a relatively weak bond. libretexts.org In the context of further chlorination, the chlorine-chlorine bond in a Cl2 molecule breaks to form two highly reactive chlorine radicals (Cl•). youtube.comchemistrystudent.com

Initiation: Cl₂ + UV light/heat → 2 Cl•

Once formed, a chlorine radical can abstract a hydrogen atom from a chlorinated heptane molecule in the propagation stage. pbworks.com This step is crucial as its rate and regioselectivity are determined by the strength of the various carbon-hydrogen (C-H) bonds within the molecule. The strength of these bonds is quantified by their bond dissociation energy (BDE), which is the enthalpy change required to break a bond homolytically. libretexts.orgwikipedia.org Weaker bonds are more susceptible to cleavage.

The propagation steps for the further chlorination of a generic chlorinated heptane (R-H) would be:

Propagation:

R-H + Cl• → R• + HCl

R• + Cl₂ → R-Cl + Cl•

This two-step cycle can repeat thousands of times for each initiation event, making it a chain reaction. libretexts.org The reaction is concluded by termination steps, where two radical species combine to form a stable, non-radical product, thus ending the chain. libretexts.org

Termination:

Cl• + Cl• → Cl₂

R• + Cl• → R-Cl

R• + R• → R-R

Bond dissociation energy is a critical factor in predicting the outcome of radical reactions. wikipedia.org The stability of the resulting alkyl radical intermediate significantly influences the BDE of the corresponding C-H bond; a more stable radical corresponds to a lower BDE and a faster rate of hydrogen abstraction. organicchemistrytutor.com The general trend for C-H bond strength in alkanes is that tertiary C-H bonds are weaker than secondary ones, which are in turn weaker than primary C-H bonds. This is due to the greater stability of tertiary radicals compared to secondary and primary radicals. youtube.com

| Bond Type | Example Molecule | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|---|

| Primary C-H | Ethane (CH₃CH₂–H) | 423 | 101.1 |

| Secondary C-H | Propane (B168953) ((CH₃)₂CH–H) | 413 | 98.7 |

| Tertiary C-H | Isobutane ((CH₃)₃C–H) | 404 | 96.5 |

| C-Cl | Chloromethane (B1201357) (CH₃–Cl) | 351 | 83.9 |

| Cl-Cl | Chlorine (Cl–Cl) | 243 | 58 |

Data compiled from various sources. wikipedia.orgpearson.com

Based on these general principles, the secondary hydrogens at the C-3 and C-5 positions of this compound would be the most likely sites for hydrogen abstraction in a radical reaction, as this would lead to the formation of a relatively stable secondary radical.

Role of Intermediates and Transition States in Dichloroheptane Reactivity

Reaction Intermediates

A reaction intermediate is a molecule or fragment that is formed in one step of a reaction and consumed in a subsequent step. fbanks.info It represents a local energy minimum on the reaction energy diagram. In the radical chlorination of this compound, the primary intermediates are free radicals. When a chlorine radical abstracts a hydrogen atom from the parent molecule, a dichloroheptyl radical is formed.

For example, abstraction of a hydrogen from the C-3 position yields a 4,4-dichloroheptan-3-yl radical: C₇H₁₄Cl₂ + Cl• → •C₇H₁₃Cl₂ + HCl

This radical is a key intermediate; it is electron-deficient and highly reactive. missouri.edu Its stability is a determining factor for the reaction's pathway. Radicals are stabilized by alkyl substitution, leading to the stability order of tertiary > secondary > primary. organicchemistrytutor.comyoutube.com The 4,4-dichloroheptan-3-yl radical is a secondary radical, which is more stable than a primary radical that would be formed by abstraction from the C-1 or C-7 positions. This intermediate exists until it collides with a chlorine molecule (Cl₂) to propagate the chain or with another radical to terminate it.

Transition States

A transition state is the highest-energy point along the reaction coordinate between a reactant/intermediate and the subsequent intermediate/product. chemguide.co.uk It is an unstable, fleeting arrangement of atoms that cannot be isolated. studymind.co.uk The energy required to reach the transition state from the reactants is the activation energy (Ea), which governs the rate of that reaction step. ucsb.edu

In the context of a hydrogen abstraction step (R-H + Cl• → R• + HCl), the transition state involves the partial breaking of the C-H bond and the partial formation of the H-Cl bond. Its structure can be represented as [R---H---Cl]•.

According to the Hammond postulate, the structure of the transition state for an endothermic step will closely resemble the products, while for an exothermic step, it will resemble the reactants. fbanks.info The hydrogen abstraction from an alkane by a chlorine radical is typically a very fast and slightly exothermic or thermoneutral step. Therefore, the transition state would have a structure that is relatively reactant-like, with only a small degree of C-H bond breaking. However, the relative stabilities of the potential radical intermediates (e.g., secondary vs. primary) still influence the activation energies of the respective transition states. The transition state leading to a more stable radical intermediate will be lower in energy, resulting in a faster reaction rate for that pathway. organicchemistrytutor.com

While experimental characterization of transition states is not possible due to their transient nature, their properties, such as energy and geometry, can be effectively modeled using computational chemistry methods. nist.govfigshare.com Such studies on chlorinated alkanes help elucidate the precise energy barriers for different reaction channels, like hydrogen versus chlorine abstraction, and provide a deeper understanding of the factors controlling reactivity. nist.gov

Advanced Analytical Characterization Techniques for Dichloroheptanes

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is the primary tool for elucidating the molecular structure of compounds like 4,4-dichloroheptane. By interacting with molecules using various forms of electromagnetic radiation, these methods provide a fingerprint that is unique to the compound's atomic composition and arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. wikipedia.orgrsc.org It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For this compound (CH₃CH₂CH₂CCl₂CH₂CH₂CH₃), the molecule's symmetry is a key feature influencing its NMR spectra. Because the two propyl chains attached to the central dichlorinated carbon are identical, there are fewer unique signals than the total number of atoms would suggest.

¹H NMR: Due to the molecule's symmetry, only three distinct proton signals are expected. The protons on the carbons adjacent to the CCl₂ group (C3 and C5) would be the most deshielded, appearing furthest downfield. The terminal methyl (CH₃) protons (C1 and C7) would be the most shielded, appearing furthest upfield.

¹³C NMR: Similarly, four unique carbon signals are predicted. The quaternary carbon atom bonded to two chlorine atoms (C4) would be significantly shifted downfield. The other three signals would correspond to the three different carbon environments in the propyl chains.

Table 1: Predicted NMR Spectral Data for this compound Predicted chemical shifts (δ) are estimated based on standard substituent effects in halogenated alkanes. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment | Expected ¹H Multiplicity |

|---|---|---|---|

| ¹³C | 90 - 100 | C4 (-CCl₂-) | N/A |

| ¹³C | 40 - 50 | C3, C5 (-CH₂CCl₂-) | N/A |

| ¹³C | 18 - 25 | C2, C6 (-CH₂CH₂CCl₂-) | N/A |

| ¹³C | 10 - 15 | C1, C7 (-CH₃) | N/A |

| ¹H | 2.0 - 2.5 | Protons on C3, C5 | Triplet (t) |

| ¹H | 1.5 - 2.0 | Protons on C2, C6 | Sextet (sxt) |

For this compound, the most characteristic feature would be the carbon-chlorine (C-Cl) bond vibrations.

C-Cl Stretching: Strong absorption bands in the infrared spectrum are expected in the 800-600 cm⁻¹ region, which is characteristic of C-Cl stretching modes in haloalkanes. spectroscopyonline.com The presence of two chlorine atoms on the same carbon (a gem-dihalide) can lead to both symmetric and asymmetric stretching modes.

C-H Stretching and Bending: The molecule will also exhibit C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups, typically in the 3000-2850 cm⁻¹ range. acs.org C-H bending vibrations appear at lower frequencies, such as 1470-1450 cm⁻¹. acs.org

Table 2: Predicted Principal Vibrational Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected IR Intensity |

|---|---|---|

| 2965 - 2850 | C-H Stretch (Alkyl) | Strong |

| 1470 - 1450 | C-H Bend (Methylene) | Medium |

| 1380 - 1370 | C-H Bend (Methyl) | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and can reveal structural information through the analysis of fragmentation patterns. chemguide.co.uktutorchase.com When coupled with Gas Chromatography (GC-MS), it becomes a highly effective tool for separating and identifying individual components in a mixture. nist.gov

For this compound, the mass spectrum would have several key features:

Molecular Ion Peak: The molecular ion (M⁺) peak would be observed. A crucial feature would be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). wpmucdn.com Therefore, a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 9:6:1.

Fragmentation Pattern: The molecular ion is unstable and breaks apart into smaller, charged fragments. libretexts.org A common fragmentation pathway for haloalkanes is α-cleavage, where the bond adjacent to the carbon bearing the halogens breaks. For this compound, this would involve the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable [C₄H₆Cl₂]⁺ fragment. Loss of HCl is another common pathway.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 168/170/172 | [C₇H₁₄Cl₂]⁺ | Molecular Ion (M⁺) |

| 133/135 | [C₇H₁₃Cl]⁺ | Loss of •Cl |

| 125/127/129 | [C₄H₆Cl₂]⁺ | α-cleavage (loss of •C₃H₇) |

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. quora.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a technique that uses high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. gantep.edu.tr While extremely versatile, HPLC is generally less suited for the analysis of volatile and relatively non-polar compounds like simple haloalkanes compared to GC. gantep.edu.trrroij.com If required, a reversed-phase HPLC method could be developed, where this compound would elute based on its hydrophobicity. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) would offer high sensitivity for quantification, but GC-MS remains the more conventional and practical choice for this class of compound. nih.gov

Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds that can be vaporized without decomposition. csun.edu It is ideally suited for assessing the purity of this compound and separating it from other dichloroheptane isomers. quora.comvurup.sk

The separation is achieved by injecting the sample into a heated port, where it is vaporized and carried by a carrier gas (mobile phase) through a column containing a stationary phase. Isomers are separated based on differences in their boiling points and their relative interactions with the stationary phase. nih.gov

Column Selection: A non-polar column (e.g., DB-5, containing 5% phenyl-polysiloxane) would separate isomers primarily based on their boiling points. More polar columns (e.g., those containing polyethylene (B3416737) glycol, like Carbowax) can provide alternative selectivity based on the polarity of the isomers. stackexchange.com

Detection: A Flame Ionization Detector (FID) is a common general-purpose detector. However, for halogenated compounds, an Electron Capture Detector (ECD) offers exceptionally high sensitivity, making it ideal for trace-level analysis.

Table 4: Representative Gas Chromatography (GC) Method Parameters for Dichloroheptane Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) | High-resolution separation of isomers. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min | Temperature gradient to elute compounds with different boiling points effectively. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | High sensitivity for halogenated compounds (ECD) or structural identification (MS). |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dichloropentane (B1605460) |

| Carbon-13 |

| Chlorine |

| Hydrogen |

X-ray Crystallography for Solid-State Structural Determination of Dichloroheptane Derivatives

X-ray crystallography is a powerful experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org The technique relies on the diffraction of an incident beam of X-rays by the crystalline structure, which produces a unique diffraction pattern. wikipedia.org By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal, revealing the precise positions of atoms, their chemical bonds, and other structural details. wikipedia.org This method is fundamental for characterizing the atomic structure of new materials and distinguishing between compounds that may appear similar in other analyses. wikipedia.org

For dichloroheptane derivatives, which may exist as various structural isomers and stereoisomers, X-ray crystallography is an invaluable tool for unambiguous structural elucidation, provided a suitable single crystal can be obtained. The compound 2,4-dichloroheptane, for instance, has two chiral centers (at C-2 and C-4), leading to the possibility of four distinct stereoisomers. doubtnut.com While spectroscopic techniques can suggest the presence of these isomers, only single-crystal X-ray diffraction (SCXRD) can definitively determine the absolute configuration of each stereocenter and the precise solid-state conformation of a specific isomer.

The process involves several key stages:

Crystallization : A high-quality single crystal of the dichloroheptane derivative is required. This can be a challenging step for many organic compounds, particularly oils or low-melting solids.

Data Collection : The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded by a detector as the crystal is rotated. wikipedia.org

Structure Solution and Refinement : The collected diffraction data is processed to solve the crystal structure. This involves determining the phase of the diffracted X-rays, which is often the most challenging part of the process, followed by refining a model of the atomic positions to best fit the experimental data. nih.gov

Table 1: Illustrative Crystallographic Data Parameters for a Dichloroalkane Derivative (Note: This table is illustrative, as specific data for this compound was not found. The parameters are typical for small organic molecules.)

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₇H₁₄Cl₂ | The elemental composition of the molecule. nih.gov |

| Formula Weight | 169.09 g/mol | The molar mass of the compound. nih.gov |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. |

| a, b, c (Å) | 8.12, 12.45, 9.33 | Dimensions of the unit cell. |

| α, γ (°) | 90 | Angles of the unit cell. |

| β (°) | 105.6 | Angle of the unit cell for the monoclinic system. |

| Volume (ų) | 908.7 | The volume of one unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Advanced Techniques for Trace Analysis and Environmental Monitoring of Chlorinated Heptanes

The detection of chlorinated heptanes, including this compound, at trace levels is critical for environmental monitoring and ensuring the safety of various products. chromatographyonline.comintertek.com These compounds can be present as impurities or degradation products, and their analysis often requires highly sensitive and selective methods. americanpharmaceuticalreview.com Advanced analytical techniques are employed to quantify these compounds in complex matrices such as water, soil, and biological samples. chromatographyonline.compops.int

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile chlorinated organic compounds. chromatographyonline.comamericanpharmaceuticalreview.com The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry allows for the reliable identification and quantification of chlorinated heptanes even at parts-per-billion (ppb) or lower levels. americanpharmaceuticalreview.com

Key components of advanced trace analysis methods include:

Sample Preparation : To analyze trace amounts, the target analytes must be extracted from the sample matrix and concentrated. Techniques like Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are commonly used for water samples. chromatographyonline.com For soil and sediment, Pressurized Liquid Extraction (PLE) or Soxhlet extraction can be employed. pops.int

Chromatographic Separation : A high-resolution capillary GC column is used to separate the different isomers of dichloroheptane from each other and from other interfering compounds in the sample.

Detection : Mass spectrometry is the preferred detection method. Electron Ionization (EI) is a common ionization technique, and the mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitation. chromatographyonline.com

For environmental monitoring, these methods are crucial for assessing the extent of contamination and the effectiveness of remediation efforts. epa.gov Chlorinated solvents can persist in groundwater, and their natural attenuation is often monitored over time. epa.gov The analytical data helps in understanding the fate and transport of these pollutants in the environment.

Table 2: Performance of Advanced Analytical Techniques for Chlorinated Hydrocarbons

| Technique | Sample Matrix | Typical Limit of Detection (LOD) | Key Advantages |

| GC-MS with SPE | River Water | 50–100 ng/L | High sensitivity and selectivity, well-established method. pops.int |

| GC-MS with PLE | Soil, Sediment | 0.1–10 ng/g | Efficient extraction for solid samples, reduces solvent use. pops.int |

| Purge-and-Trap GC-MS | Water | Low ng/L range | Excellent for highly volatile compounds. chromatographyonline.com |

| UHPLC-MS/MS | Aqueous Samples | Down to 7.8 µg/kg (for a chlorinated marker) | Suitable for less volatile or thermally unstable compounds, high throughput. sdstate.edu |

The development of these analytical methods must also consider the potential for degradation of the analytes during sample preparation and analysis. americanpharmaceuticalreview.com For instance, some reactive chlorinated compounds can be unstable, requiring careful optimization of analytical conditions or derivatization to a more stable form before analysis. americanpharmaceuticalreview.com Continuous innovation in column technology and mass spectrometer instrumentation further improves the reliability and sensitivity of these trace analysis methods. chromatographyonline.com

Theoretical and Computational Chemistry Studies on Dichloroheptanes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. Methods like Ab Initio and Density Functional Theory (DFT) are central to these investigations.

Ab Initio and Density Functional Theory (DFT) are cornerstone methods for elucidating the electronic structure and predicting the reactivity of molecules like 4,4-dichloroheptane. DFT, in particular, is widely used due to its favorable balance of computational cost and accuracy. scispace.com These calculations can determine optimized molecular geometries, orbital energies, and the distribution of electron density.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more easily polarized and more reactive. For chlorinated alkanes, the number of chlorine atoms is a significant contributor to the energy of the LUMO. nih.gov

Other computed properties, such as the molecular electrostatic potential (MEP), Mulliken population analysis, and various reactivity descriptors (e.g., electronegativity, chemical hardness, and electrophilicity), provide a comprehensive picture of the molecule's reactive nature. nih.govresearchgate.net The MEP map, for instance, visually identifies the electron-rich and electron-deficient regions of the molecule, highlighting likely sites for nucleophilic or electrophilic attack. In this compound, the electronegative chlorine atoms create a region of negative electrostatic potential, influencing its intermolecular interactions.

Table 1: Representative Data from a Hypothetical DFT Study on this compound This table illustrates the type of data generated from DFT calculations. Values are hypothetical.

| Property | Calculated Value | Significance |

| Total Energy | -1075.45 Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -7.8 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -0.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

| Mulliken Charge on C4 | +0.15 e | Partial charge on the carbon atom bonded to chlorines. |

| Mulliken Charge on Cl | -0.22 e | Partial charge on the chlorine atoms, indicating their electronegativity. |

Conformational Energy Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative energies. lumenlearning.com For this compound, the most significant rotations occur around the C3-C4 and C4-C5 bonds. A potential energy surface (PES) can be mapped by systematically rotating these bonds and calculating the energy of each resulting conformation.

The analysis, often visualized with Newman projections, reveals low-energy staggered conformations and high-energy eclipsed conformations. organicchemistrytutor.comlibretexts.org The relative stability of these conformers is governed by two main factors:

Torsional Strain: The repulsion between bonding electrons in adjacent atoms, which is maximized in eclipsed conformations. libretexts.org

Steric Hindrance: The repulsive interaction that occurs when bulky groups are forced into close proximity. youtube.com

In this compound, the bulkiest groups attached to the central C4 carbon are the two chlorine atoms and the two propyl chains. The most stable conformers will arrange these groups to minimize both torsional and steric strain, typically in an anti or gauche staggered arrangement. youtube.com The least stable conformers will feature eclipsed interactions, particularly between the bulky chlorine atoms and propyl groups. lumenlearning.com

Table 2: Qualitative Conformational Analysis of this compound (Rotation about C3-C4 bond) This table describes the expected conformers and their relative energies based on general principles of conformational analysis.

| Dihedral Angle (H-C3-C4-Cl) | Conformation Type | Key Interaction | Relative Energy | Stability |

| 60° | Staggered (Gauche) | Gauche interaction between propyl group and chlorine. | Low | High |

| 120° | Eclipsed | Eclipsed interaction between propyl group and chlorine. | High | Low |

| 180° | Staggered (Anti) | Anti-periplanar arrangement of propyl group and chlorine. | Lowest | Highest |

| 240° | Eclipsed | Eclipsed interaction between propyl group and another chlorine. | Highest | Lowest |

| 300° | Staggered (Gauche) | Gauche interaction between propyl group and another chlorine. | Low | High |

| 360°/0° | Eclipsed | Eclipsed interaction between propyl group and propyl group. | Highest | Lowest |

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be used to interpret or verify experimental results. nih.gov For this compound, DFT calculations can predict:

Vibrational Frequencies: These correspond to the absorption peaks in infrared (IR) and Raman spectra. The calculations can identify the characteristic stretching and bending frequencies for C-H, C-C, and particularly the C-Cl bonds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of the synthesized compound.

These predictive capabilities are invaluable for structural elucidation and for understanding how the electronic environment of each atom influences its spectroscopic signature.

Molecular Dynamics Simulations and Force Field Development for Dichloroheptanes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into the dynamics, thermodynamics, and conformational flexibility of molecules in a condensed phase (e.g., as a liquid). youtube.comresearchgate.net MD simulations numerically solve Newton's equations of motion for a system of atoms and molecules. youtube.com

A critical component of an MD simulation is the force field , which is a set of parameters and potential energy functions that describe the interactions between atoms. soton.ac.uk For chlorinated alkanes like dichloroheptanes, the force field must accurately model bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. Common force fields used for organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations), CHARMM, and TraPPE (Transferable Potentials for Phase Equilibria). acs.orgmdpi.com

Developing or validating a force field for dichloroheptanes would require careful parameterization, especially for the gem-dichloro (-CCl₂) group, to ensure it reproduces known experimental properties such as density and heat of vaporization. researchgate.net For halogenated compounds, advanced force fields may include features like extra points to model the anisotropic charge distribution of halogen atoms, which is important for accurately simulating halogen bonding. nih.govresearchgate.net

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. For this compound, potential reactions could include dehydrochlorination or nucleophilic substitution. Using quantum chemical methods, the entire potential energy surface of a reaction can be explored to identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net

A transition state (TS) is the highest energy point along the lowest energy path of a reaction—the point of no return. mit.edu Locating the TS structure and calculating its energy is crucial for determining the reaction's activation energy (energy barrier). rsc.org A high activation energy implies a slow reaction rate, while a low barrier suggests a faster reaction. Computational tools can model these fleeting structures, which are often impossible to observe experimentally. mit.eduresearchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to related chlorinated alkanes)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physical properties or biological activity, respectively. wikipedia.org These models are widely used for chlorinated alkanes to predict properties like toxicity, boiling point, and environmental fate without the need for extensive experimental testing. amanote.com

The process involves calculating a set of numerical values, known as molecular descriptors, for each molecule in a dataset. These descriptors can encode information about the molecule's size, shape, electronic properties, or hydrophobicity. A mathematical model is then built to relate these descriptors to the property of interest.

For chlorinated alkanes, QSAR studies have successfully predicted their acute toxicity to fish. nih.gov These studies found strong correlations between toxicity and hydrophobicity (modeled by the octanol-water partition coefficient, log K_ow). nih.gov Another study developed a robust QSAR model to predict the Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) for chlorinated alkanes using descriptors like the number of chlorine atoms (NCl), the number of carbon atoms (NC), and the energy of the highest occupied molecular orbital (E_HOMO). nih.gov

Table 3: Example of a QSAR Model for Chlorinated Alkanes Based on the model developed by Tang & Wang (2010) for predicting E_LUMO. nih.gov

| Model Equation | E_LUMO = -0.1474(NCl) - 0.003766(NC) + 1.9528(E_HOMO) + 1.0664 |

| Dependent Variable | E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) |

| Molecular Descriptors | NCl (Number of Chlorine atoms) |

| NC (Number of Carbon atoms) | |

| E_HOMO (Energy of the Highest Occupied Molecular Orbital) | |

| Statistical Significance | R² = 0.956 |

| Applicability | Chlorinated alkanes with up to 10 carbons and 8 chlorines. nih.gov |

This model highlights that the number of chlorine atoms is the most significant factor influencing the E_LUMO of chlorinated alkanes, demonstrating the predictive power of QSAR in this class of compounds. nih.gov

Machine Learning Applications in Dichloroheptane Chemistry

In the field of computational chemistry, machine learning (ML) is increasingly utilized to predict the properties, reactivity, and potential toxicity of chemical compounds, offering a faster and more cost-effective alternative to traditional experimental methods. While specific ML studies focusing exclusively on this compound and its isomers are not extensively documented in publicly available literature, the principles and models developed for broader classes of halogenated and chlorinated alkanes are directly applicable. These approaches can be leveraged to understand and predict the behavior of dichloroheptanes.

Machine learning models are trained on large datasets of known compounds to identify complex relationships between molecular structures and their properties. nih.gov For dichloroheptanes, this involves using their structural features, known as molecular descriptors, to predict various endpoints.

Predictive Modeling of Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of machine learning in chemistry, used to predict physicochemical properties. For chlorinated alkanes like dichloroheptanes, these models can estimate properties crucial for environmental and industrial applications.

Key Physicochemical Properties Predicted by ML:

Solubility: Aqueous solubility is a critical parameter for assessing the environmental fate of a compound. ML models, such as Random Forest and Support Vector Machines, have been trained on large datasets of diverse organic compounds to predict solubility with high accuracy. nih.govscispace.com These models use descriptors like molecular weight, logP (octanol-water partition coefficient), and the number of halogen atoms. nih.gov

Lipophilicity (LogP): This property, which indicates how a chemical distributes between an oily and an aqueous phase, is a key factor in bioaccumulation. QSPR models for halogenated alkanes have shown a strong correlation between LogP and molecular descriptors such as the number of carbon and chlorine atoms. nih.gov

Boiling Point and Vapor Pressure: ML models can predict these properties for hydrocarbons and their derivatives, which is essential for process design and safety assessments in chemical engineering. semanticscholar.org

The development of these predictive models relies on various molecular representations, including molecular fingerprints and calculated physicochemical descriptors. nih.govnih.gov

| Property | Relevant Molecular Descriptors | Common ML Models | Significance for Dichloroheptanes |

| Aqueous Solubility | LogP, Molecular Weight, Number of Halogen Atoms | Random Forest, Support Vector Machines | Environmental fate and transport |

| Lipophilicity (LogP) | Number of Carbon Atoms, Number of Chlorine Atoms | Quantitative Structure-Property Relationship (QSPR) | Bioaccumulation potential |

| Boiling Point | Molecular Weight, Intermolecular Forces | Neural Networks, Gradient Boosting | Industrial process design and safety |

This table is illustrative of how machine learning models are applied to halogenated alkanes and is not based on specific experimental data for this compound.

Toxicity and Ecotoxicity Prediction

A significant application of machine learning in chemistry is the prediction of toxicological endpoints, reducing the need for animal testing. Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of chemicals with their toxic effects.

For chlorinated alkanes, QSAR models have been successfully developed to predict:

Aquatic Toxicity: Studies have established strong correlations between the hydrophobicity (modeled by the calculated log K ow) of chlorinated alkanes and their acute in vitro and in vivo toxicity to fish. nih.gov These models can be applied to dichloroheptanes to estimate their potential harm to aquatic ecosystems. The applicability of such models is typically defined by the range of carbon atoms, chlorine atoms, and log K ow values of the compounds in the training set. nih.gov

Hepatotoxicity: Machine learning models are also used to predict drug-induced liver injury. While often applied to more complex pharmaceutical compounds, the underlying principles of relating chemical substructures to toxic mechanisms can be extended to industrial chemicals like dichloroheptanes. nih.govmdpi.com

| Toxicity Endpoint | Model Type | Key Correlated Property | Applicability to Dichloroheptanes |

| Acute Aquatic Toxicity | QSAR | Hydrophobicity (log K ow) | High, within the model's applicability domain for chlorinated alkanes. nih.gov |

| Cytotoxicity | QSAR | Molecular Descriptors | Applicable for predicting toxicity to specific cell lines. |

| Hepatotoxicity | QSAR / Toxicogenomics | Chemical Descriptors | Potentially applicable for screening for liver toxicity. nih.gov |

This table summarizes the application of QSAR models to chlorinated alkanes. The specific toxicity of this compound would require dedicated modeling or experimental validation.

Reaction Prediction and Synthesis Planning

Machine learning is also transforming synthetic organic chemistry by predicting the outcomes and optimal conditions for chemical reactions. Neural network models, trained on vast databases of chemical reactions, can predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.orgresearchgate.net

For the synthesis or degradation of dichloroheptanes, these tools could:

Predict Reaction Feasibility: By analyzing the structures of reactants and reagents, ML models can predict the likelihood of a reaction occurring and its potential yield. rjptonline.org

Recommend Reaction Conditions: A neural network model can suggest appropriate solvents (including halogenated ones), catalysts, and temperatures for reactions involving dichloroheptanes. acs.orgresearchgate.net

Understand Reaction Mechanisms: By analyzing the features the model deems important for a prediction, chemists can gain insights into the underlying reaction mechanisms. nih.gov

The accuracy of these models is continually improving, with state-of-the-art systems achieving high accuracy in predicting the major product of a reaction. nih.gov

| Application Area | ML Model Approach | Predicted Outputs | Relevance to Dichloroheptane Chemistry |

| Synthesis Planning | Neural Networks | Catalysts, Solvents, Reagents, Temperature | Optimization of synthetic routes to specific dichloroheptane isomers. acs.orgresearchgate.net |

| Reaction Outcome | Molecular Transformer | Major Product, Reaction Yield | Predicting the products of chlorination or dehalogenation reactions. nih.govrjptonline.org |

| Reactivity Prediction | Light Gradient Boosting Machine, Random Forest | Reaction Rate Constants (logk) | Estimating the reactivity of dichloroheptanes with radicals in environmental or industrial processes. nih.gov |

This table illustrates the potential applications of reaction prediction models in the context of dichloroheptane chemistry, based on general capabilities of current machine learning technologies.

Applications of Dichloroheptanes in Advanced Materials and Chemical Synthesis

Dichloroheptanes as Synthetic Intermediates in Organic Chemistry

The strategic placement of two chlorine atoms on the fourth carbon of a heptane (B126788) chain makes 4,4-dichloroheptane a valuable intermediate in organic synthesis. solubilityofthings.com This structure provides specific reactivity that chemists can exploit to build more complex molecules.

Precursors for Specialty Chemicals and Fine Chemicals

While specific examples of this compound as a direct precursor for commercially produced specialty and fine chemicals are not extensively documented in publicly available literature, the broader class of dichloroalkanes, including isomers like 1,7-dichloroheptane (B1582780), are recognized for their role in this area. chembk.comdataintelo.comcoremarketresearch.com Dichloroheptanes, in general, serve as building blocks in the synthesis of various organic compounds. nbinno.com Their bifunctional nature, possessing two reactive chlorine atoms, allows for the construction of molecules with specific functionalities. The chemical industry utilizes such intermediates to produce a wide array of products. coremarketresearch.com

The reactivity of the carbon-chlorine bonds allows for substitution reactions, enabling the introduction of other functional groups. This versatility is a key characteristic of dihaloalkanes used in the synthesis of specialty chemicals.

Building Blocks for Complex Organic Molecules

Organic building blocks are fundamental, functionalized molecules used in the bottom-up assembly of more intricate molecular structures. sigmaaldrich.com Dichloroheptanes, including this compound, fit this description as they can be used to construct larger and more complex organic molecules. nbinno.comgoogle.com The presence of two chlorine atoms offers two points of reaction, allowing for the elongation of carbon chains or the introduction of cyclic structures.

The synthesis of complex molecules often involves a series of reactions where each component, or building block, adds a specific structural element to the final product. nasa.govnumberanalytics.comhokudai.ac.jp While detailed synthetic pathways starting specifically from this compound are not widespread, the principles of organic synthesis suggest its utility in creating elaborate molecular architectures. For instance, dihaloalkanes are used in reactions like the formation of Grignard intermediates for coupling reactions, leading to the synthesis of cyclic organosilanes. google.com

Integration into Polymer Chemistry and Materials Science

The integration of dichloroheptanes into polymer chemistry offers pathways to new materials with tailored properties. While direct polymerization of this compound is not a common method, its derivatives can play a significant role.

Synthesis of Polymeric Materials (e.g., Rigid Polyurethane Foams from Dichloroheptane Diols)

A key application of dichloroheptanes in polymer science is their conversion to corresponding diols, which are then used as monomers in polymerization reactions. For example, dichloroheptane can be converted to a heptanediol. This diol can then be used as a chain extender or as a polyol in the synthesis of polyurethanes. mdpi.comresearchgate.netuctm.edu

Polyurethane foams are produced through the reaction of diisocyanates with polyols. mdpi.com By incorporating diols derived from dichloroheptanes, the properties of the resulting polyurethane foam can be modified. For instance, the use of specific diols can influence the foam's rigidity, density, and thermal stability. mdpi.comresearchgate.net The synthesis of rigid polyurethane foams often involves a two-step method where a mixture of polyols, a foaming agent (like water), and a catalyst are mixed, followed by the addition of a diisocyanate. mdpi.com

| Reactant/Component | Function in Polyurethane Foam Synthesis |

| Diisocyanate | Reacts with polyols to form urethane (B1682113) linkages. mdpi.com |

| Polyol (e.g., from dichloroheptane) | Provides hydroxyl groups for reaction with isocyanates; influences polymer structure. mdpi.commdpi.com |

| Blowing Agent (e.g., Water) | Reacts with isocyanate to produce CO2 gas, which creates the foam structure. mdpi.com |

| Catalyst | Speeds up the reaction between polyols and isocyanates. mdpi.com |

| Chain Extender (e.g., diols) | Modifies the properties of the polymer chain. uctm.edu |

Role in Modifying Polymer Properties

The introduction of additives or the modification of monomers can significantly alter the properties of a polymer. purdue.eduresearchgate.net Dichloroheptanes and their derivatives can be used to modify polymer properties by being incorporated into the polymer backbone or by acting as plasticizers or other additives. mdpi.com

The structure of the monomer units influences the final properties of the polymer, such as its flexibility, strength, and chemical resistance. thermofisher.com By using diols derived from dichloroheptanes, it's possible to introduce a specific chain length and functionality into the polymer, thereby tailoring its macroscopic properties. For example, the length of the diol chain can affect the cross-linking density of the polymer network, which in turn influences its mechanical strength and flexibility. rsc.org Additives can also be used to improve thermal stability, flame retardancy, and resistance to UV degradation. mdpi.com

Use in Specific Chemical Industries (excluding pharmaceuticals, agrochemicals as final products; focusing on intermediate use)

Dichloroheptanes, including this compound, serve as intermediates in various sectors of the chemical industry beyond the direct production of pharmaceuticals and agrochemicals. coremarketresearch.comnbinno.com They are utilized in the synthesis of specialty chemicals and as solvents in certain industrial processes. coremarketresearch.com The versatility of dichloroalkanes makes them valuable in manufacturing a range of chemical products. dataintelo.comcoremarketresearch.com For example, they can be used in the production of dyes and other organic compounds. nbinno.com Their role as a solvent is also significant in various chemical manufacturing and laboratory settings. coremarketresearch.com

Explosives and Propellants (via Dinitro-dichloroheptane derivatives)

The development of energetic materials such as explosives and propellants often involves the synthesis of molecules rich in nitrogen and oxygen, typically in the form of nitro groups (-NO₂). uni-muenchen.dersc.org These functional groups are crucial as they contain the necessary oxygen to sustain a rapid, self-contained combustion or detonation reaction. scielo.org.mx The synthesis of many modern energetic materials relies on the nitration of organic precursors. google.comorgchemres.org

While direct studies on 4,4-dinitroheptane derived from this compound are not prominent in available literature, the potential for such derivatives is clear from related compounds. A notable example is the compound 4,4-dinitro-1,7-dichloroheptane, which has been identified as suitable for use as a plasticizer in explosive and propellant compositions. molaid.com Plasticizers in this context are used to improve the processability and mechanical properties of the final energetic formulation. The synthesis of such dinitro derivatives underscores the role of the dichloroheptane framework as a precursor scaffold for energetic materials. The introduction of nitro groups onto the alkyl chain fundamentally transforms the compound's properties, imparting the energetic characteristics required for propellant and explosive applications. nih.gov The design of new energetic materials is a continuing area of research, focusing on achieving high performance, low sensitivity, and improved stability. rsc.org

Potential in Electronics and Novel Material Development

Halogenated organic compounds are a subject of interest in the development of new materials due to their distinct electronic properties. solubilityofthings.com Compounds like 1,1-dichloroheptane have been studied for their potential in innovative applications, including electronics and pharmaceuticals. solubilityofthings.com The presence of chlorine atoms in the molecule, as in this compound, alters the electron distribution and reactivity, making it a candidate for investigation in materials science. nju.edu.cn

Dichloroalkanes serve as critical building blocks in polymer synthesis. They can act as cross-linking agents, which connect polymer chains together to create more robust and specialized materials. For instance, dichloroalkanes have been used to hyper-cross-link styrenic polymers, creating materials with tailored porosity for industrial adsorption applications. researchgate.net Furthermore, dihaloalkanes are key reactants in the synthesis of polysulfide polymers through interfacial polycondensation; these polymers have applications as sealants and adhesives. researchgate.net

The synthesis of advanced polymers, including those for electronic applications like epoxy resins and polyelectrolytes, often involves halogenated intermediates. google.compageplace.de As versatile building blocks, gem-dichloroalkanes like this compound are valuable in organic synthesis for creating novel and complex molecular architectures. google.comresearchgate.net Recent advancements in catalysis, such as photoinduced gold-catalyzed reactions, have expanded the synthetic utility of gem-dichloroalkanes, allowing them to be used in the construction of diverse organic scaffolds under mild conditions. nju.edu.cnresearchgate.net This synthetic versatility positions them as foundational materials for creating the next generation of polymers and functional organic molecules for a wide array of technological applications. lanl.gov

Environmental Fate and Degradation Mechanisms of Chlorinated Heptanes

Pathways of Environmental Transformation

The environmental journey of chlorinated heptanes, including 4,4-dichloroheptane, is dictated by a combination of physical, chemical, and biological processes that determine their transformation, transport, and ultimate fate. These compounds, belonging to the broader class of chlorinated hydrocarbons, are recognized for their persistence in the environment. europa.euusgs.govsccwrp.org Their distribution and degradation are influenced by their chemical structure and the environmental conditions they encounter.

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves non-biological processes that break down chemical compounds. For chlorinated alkanes like this compound, the primary abiotic pathways are hydrolysis and photolysis. usgs.govnih.gov

Photolysis , or degradation by light, can also contribute to the transformation of chlorinated alkanes. guidechem.com This process can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. chemrxiv.orgnih.gov The effectiveness of photolysis depends on the presence of photosensitizers and the light absorption properties of the specific chlorinated alkane. guidechem.com Studies on short-chain chlorinated paraffins (SCCPs) indicate they are susceptible to photochemical degradation, with higher chlorine content leading to higher degradation rates by hydrated electrons and lower rates by hydroxyl radicals. chemrxiv.orgnih.gov While direct photolysis of some chlorinated paraffins is slow, indirect photolysis can achieve significant degradation, with end products potentially including CO2, H2O, and HCl. guidechem.com

| Abiotic Degradation Pathway | Description | Influencing Factors | General Significance for Chlorinated Alkanes |

| Hydrolysis | Reaction with water leading to the cleavage of the C-Cl bond. | Temperature, pH, number and position of chlorine atoms. osti.govepa.gov | Generally slow for many chlorinated alkanes, but can be significant for some structures over long periods. osti.govtandfonline.com |

| Photolysis | Degradation initiated by the absorption of light energy. | Wavelength and intensity of light, presence of photosensitizers. guidechem.comresearchgate.net | Can be a relevant pathway, especially indirect photolysis involving reactive species. chemrxiv.orgnih.gov |

Biotic Degradation Mechanisms (e.g., Microbial Biotransformation)

Biotic degradation, mediated by microorganisms, is a crucial pathway for the breakdown of many organic pollutants, including chlorinated alkanes. usgs.govepa.gov The ability of microbial communities to metabolize these compounds depends on the specific alkane, the environmental conditions (aerobic or anaerobic), and the presence of appropriate microbial enzymes. oup.commdpi.com

Under aerobic conditions , microorganisms can utilize chlorinated alkanes as a carbon and energy source. This process often involves the action of oxygenase enzymes that incorporate oxygen into the molecule, initiating the degradation cascade. gavinpublishers.com However, highly chlorinated compounds can be resistant to aerobic degradation. epa.gov

Under anaerobic conditions , a process known as reductive dechlorination is a primary degradation pathway for highly chlorinated compounds. frontiersin.org In this process, the chlorinated alkane serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. This sequential removal of chlorine atoms can ultimately lead to less toxic, non-chlorinated compounds. enviro.wiki For example, some bacteria can degrade short-chain chlorinated paraffins by cleaving the C-Cl bond, followed by the breaking of C-C bonds. mdpi.com

While specific microbial degradation pathways for this compound have not been extensively documented, research on similar compounds provides insight. For instance, some bacterial strains have been shown to degrade chlorinated alkanes, with the rate of degradation often decreasing with increasing chlorine content. europa.eu The enzymes involved in these processes, such as dehalogenases, play a critical role in the initial steps of degradation. oaepublish.com

| Biotic Degradation Condition | Primary Mechanism | Description | Relevance to Chlorinated Alkanes |

| Aerobic | Oxidative degradation | Microorganisms use oxygen to break down the compound, often initiated by oxygenase enzymes. gavinpublishers.com | Generally more effective for less chlorinated alkanes. epa.gov |

| Anaerobic | Reductive dechlorination | The compound acts as an electron acceptor, leading to the sequential removal of chlorine atoms. frontiersin.org | A key pathway for highly chlorinated alkanes. enviro.wiki |

Metabolites and Degradation Products of Dichloroheptanes

The degradation of dichloroheptanes, through both abiotic and biotic pathways, results in the formation of various intermediate metabolites and final degradation products. The specific products formed depend on the degradation pathway.

Studies on the biotransformation of chlorinated paraffins in plants and microorganisms have identified several types of metabolites, including hydroxylated and dechlorinated products, as well as compounds formed through the rearrangement of chlorine atoms and the cleavage of the carbon chain. guidechem.comoaepublish.comnih.gov For example, the degradation of short-chain chlorinated paraffins by Escherichia coli has been shown to produce shorter-chain alkanes like 2,4-dimethylheptane (B1204451) and 3,3-dimethylhexane. mdpi.com The thermal decomposition of highly chlorinated paraffins can lead to the formation of less chlorinated alkanes and even chlorinated aromatic compounds. researchgate.net

While the specific metabolites of this compound are not well-documented, it is plausible that its degradation would follow similar patterns, leading to the formation of monochloroheptanes, heptanols, and ultimately, shorter-chain organic compounds and inorganic chloride.

Persistence and Environmental Mobility Considerations for Chlorinated Alkanes

Chlorinated alkanes are generally considered persistent organic pollutants (POPs) due to their resistance to degradation. nih.govnih.govcore.ac.uk Their persistence is a function of their chemical stability, which is enhanced by the presence of chlorine atoms. This persistence allows them to remain in the environment for extended periods, increasing the potential for transport and bioaccumulation. usgs.gov

The environmental mobility of chlorinated alkanes is largely governed by their physical-chemical properties, such as water solubility and the octanol-water partition coefficient (Kow). Compounds with lower water solubility and higher Kow values tend to adsorb strongly to soil and sediment, limiting their mobility in water but increasing their potential for accumulation in fatty tissues of organisms. europa.eu The mobility of these compounds can also be influenced by their volatility, which can lead to atmospheric transport over long distances.

Advanced Remediation Strategies for Chlorinated Hydrocarbon Contaminants (General relevance)

Due to the persistence and potential toxicity of chlorinated hydrocarbons, various remediation strategies have been developed to clean up contaminated sites. apollotech.com.twaugustmack.com These strategies can be broadly categorized as in-situ (in place) and ex-situ (removed for treatment).

In-situ remediation technologies treat the contamination within the subsurface. Common approaches include:

Enhanced Bioremediation: This involves stimulating the growth and activity of indigenous microorganisms capable of degrading the contaminants. usgs.gov This can be achieved by adding nutrients and electron donors to the subsurface to promote anaerobic reductive dechlorination. microbe.com

In-Situ Chemical Oxidation (ISCO): This method involves injecting strong oxidizing agents, such as permanganate (B83412) or persulfate, into the contaminated zone to chemically destroy the pollutants. researchgate.netnih.gov

In-Situ Chemical Reduction (ISCR): This technique uses reducing agents, such as zero-valent iron (ZVI), to promote the abiotic degradation of chlorinated compounds. augustmack.com

Thermal Remediation: This involves heating the subsurface to volatilize or destroy the contaminants. augustmack.com

Ex-situ remediation technologies involve excavating the contaminated soil or pumping the contaminated groundwater for treatment above ground. augustmack.com These methods can include landfarming, biopiles, and various physical-chemical treatment processes. nih.gov

The selection of a remediation strategy depends on various site-specific factors, including the type and concentration of contaminants, the hydrogeological conditions, and the cost-effectiveness of the available technologies. augustmack.com

| Remediation Strategy | Description | Examples of Application |

| Enhanced Bioremediation | Stimulation of microbial degradation of contaminants in place. usgs.gov | Addition of nutrients and electron donors to groundwater to enhance reductive dechlorination. microbe.com |

| In-Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants to destroy contaminants. researchgate.net | Use of permanganate or persulfate to treat soil and groundwater contaminated with chlorinated solvents. nih.gov |

| In-Situ Chemical Reduction (ISCR) | Use of reducing agents to degrade contaminants abiotically. augustmack.com | Application of zero-valent iron for the dechlorination of chlorinated hydrocarbons. augustmack.com |

| Thermal Remediation | Heating the subsurface to remove or destroy contaminants. augustmack.com | Electrical resistance heating to treat source zones of chlorinated solvent contamination. augustmack.com |

| Excavation and Disposal/Treatment | Physical removal of contaminated soil for off-site treatment or disposal. augustmack.com | Removal of highly contaminated soil to prevent further leaching into groundwater. augustmack.com |

Future Research Directions and Emerging Trends in Dichloroheptane Chemistry

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of gem-dichloroalkanes often involves reagents and conditions that are not environmentally benign. A critical future direction is the development of green and sustainable methods for the synthesis of 4,4-dichloroheptane. Research in this area is expected to focus on several key strategies:

Catalyst-Free and Solvent-Free Reactions: Inspired by methodologies developed for other halogenated compounds, future work could explore the direct dichlorination of heptan-4-one under catalyst-free and solvent-free conditions, potentially using solid-supported reagents or mechanochemical activation.

Photocatalysis: Visible-light-driven photocatalysis offers a green alternative for the synthesis of gem-dihaloenones from alkynes, tetrahalomethanes, and water. rsc.org This principle could be adapted for the synthesis of this compound, potentially from a suitable precursor, minimizing the use of harsh reagents and energy-intensive processes.

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to accelerate reactions and improve yields under milder conditions for the synthesis of various organic compounds, including the transformation of carbonyl compounds into oximes, which can be precursors to gem-dichloroalkanes. ajol.info The application of ultrasound to the synthesis of this compound from heptan-4-one could lead to more efficient and sustainable processes.

A comparative overview of potential green synthetic routes is presented in Table 1.

Table 1: Potential Green Synthetic Methodologies for this compound

| Methodology | Potential Precursor | Key Advantages | Research Focus |

|---|---|---|---|

| Catalyst-Free Dichlorination | Heptan-4-one | Reduced catalyst waste, simplified purification. | Development of solid-supported chlorinating agents. |

| Visible-Light Photocatalysis | Hept-3-yne or Heptan-4-one derivative | Use of renewable energy source, mild reaction conditions. | Design of suitable photocatalysts and reaction pathways. rsc.org |

Exploration of Novel Reactivity and Catalysis for this compound

Recent advances in catalysis have opened up new avenues for the transformation of gem-dichloroalkanes into valuable chemical products. Future research should focus on applying these novel catalytic systems to this compound.

Asymmetric Cyclopropanation: Gem-dichloroalkanes can serve as precursors to non-stabilized carbenes for asymmetric cyclopropanation reactions of alkenes, catalyzed by transition metals like cobalt and chromium. researchgate.net Applying this to this compound could enable the synthesis of novel chiral cyclopropanes with a dipropyl-substituted carbon, which are valuable building blocks in medicinal chemistry and materials science.

Dechlorinative Borylation: Dinuclear gold catalysis has recently been shown to facilitate the divergent radical dechloroborylation of gem-dichloroalkanes under visible light irradiation. nih.govresearchgate.net The application of this methodology to this compound could provide access to a range of structurally diverse organoboron compounds, including α-chloroboronic esters and gem-diboronic esters. nih.gov These compounds are highly valuable intermediates in organic synthesis, particularly for cross-coupling reactions. nih.gov

Photoinduced Dechloroalkylation: Gold-catalyzed photoinduced dechloroalkylation of gem-dichloroalkanes represents another promising area of exploration. researchgate.net This could lead to the development of new carbon-carbon bond-forming reactions starting from this compound.

Table 2 outlines potential catalytic transformations for this compound.

Table 2: Exploration of Novel Catalytic Reactions for this compound

| Catalytic System | Reaction Type | Potential Product from this compound | Significance |

|---|---|---|---|

| Chromium-Pyridine-Oxazoline | Asymmetric Cyclopropanation | Chiral 1,1-dipropylcyclopropanes | Access to novel chiral building blocks. researchgate.net |

| Dinuclear Gold/Visible Light | Dechlorinative Borylation | 4-propyl-4-boroheptane derivatives | Synthesis of valuable organoboron intermediates. nih.govresearchgate.net |

Advanced Characterization of Transient Intermediates and Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The short-lived and reactive nature of intermediates such as carbenes, carbenoids, and radical species necessitates the use of advanced characterization techniques.

Action Spectroscopy: Techniques like ultraviolet and infrared photodissociation spectroscopy are powerful tools for the investigation of ionic reaction intermediates. rsc.org These methods could be employed to characterize the structure and reactivity of intermediates generated from this compound in the gas phase.

In-situ NMR Spectroscopy: Benchtop NMR spectrometers allow for real-time monitoring of chemical reactions, providing insights into reaction kinetics and the observation of transient intermediates that might be missed by endpoint analysis. magritek.com This could be applied to study the formation and consumption of intermediates in the catalytic transformations of this compound.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, such as the feasibility of oxidative addition and migratory insertion steps in gold-catalyzed reactions. researchgate.net Integrating experimental studies with DFT calculations will be essential for a comprehensive understanding of the reaction pathways of this compound.

Design and Synthesis of Dichloroheptane Analogs with Tuned Properties

The chemical and physical properties of dichloroheptanes can be fine-tuned by altering the position of the chlorine atoms or by introducing other functional groups. The synthesis of various dichloroheptane isomers, such as 1,1-dichloroheptane, 1,7-dichloroheptane (B1582780), 1,4-dichloroheptane, and 1,6-dichloroheptane, has been reported, each with potentially distinct reactivity. solubilityofthings.comnbinno.comlookchem.comnih.gov

Future research should focus on the systematic design and synthesis of a broader range of this compound analogs to explore structure-property relationships. This could involve:

Varying Chain Length and Branching: Synthesizing gem-dichloroalkanes with different alkyl chain lengths and branching patterns to modulate properties like solubility, boiling point, and reactivity.

Introducing Additional Functional Groups: Incorporating other functional groups into the heptane (B126788) backbone to create bifunctional molecules with tailored reactivity for applications in polymer chemistry or as specialized building blocks.

Table 3 presents a conceptual framework for the design of dichloroheptane analogs.

Table 3: Design and Synthesis of Dichloroheptane Analogs

| Analog Type | Structural Modification | Target Property | Potential Application |

|---|---|---|---|

| Isomeric Analogs | Varying positions of the two chlorine atoms (e.g., 3,3-dichloroheptane) | Altered reactivity and steric hindrance | Fine-tuning selectivity in catalytic reactions. |

| Homologous Analogs | Varying the length of the alkyl chains attached to the dichlorinated carbon | Modulated lipophilicity and volatility | Precursors for polymers with different thermal properties. |

Interdisciplinary Research Integrating Dichloroheptanes into New Scientific Fields

The unique chemical properties of this compound and its derivatives make them promising candidates for exploration in various interdisciplinary fields. ucsb.educatalysis.blogmdpi.com